3-Amino-5-methylsulfanylpentanoic acid

Übersicht

Beschreibung

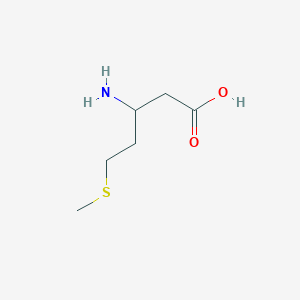

3-Amino-5-methylsulfanylpentanoic acid is an organonitrogen and organooxygen compound with the molecular formula C6H13NO2S. It is a derivative of β-amino acids and is characterized by the presence of an amino group, a carboxyl group, and a methylsulfanyl group attached to a pentanoic acid backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylsulfanylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-aminopentanoic acid and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-methylsulfanylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1.1. Role in Enzyme Studies

3-Amino-5-methylsulfanylpentanoic acid is utilized in enzyme studies, particularly for investigating the mechanisms of action of various enzymes. Its incorporation into proteins allows researchers to study the effects of sulfur-containing amino acids on enzyme activity and stability. For instance, studies have shown that substituting methionine with MSO can significantly alter the kinetic parameters of certain enzymes, providing insights into substrate specificity and catalytic efficiency .

1.2. Membrane Protein Studies

This compound has been employed in the study of integral membrane proteins. By using this compound as a surrogate for methionine, researchers can explore how modifications affect membrane protein folding and function. The incorporation of noncanonical amino acids like MSO enhances the understanding of membrane dynamics and protein interactions within lipid bilayers .

Drug Development

2.1. Neuroprotective Agents

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases. Its ability to inhibit glutamate-induced excitotoxicity suggests potential applications in conditions such as Alzheimer's and Parkinson's disease . Case studies have demonstrated that MSO can reduce neuronal cell death in vitro, highlighting its therapeutic potential.

2.2. Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by modulating cellular signaling pathways involved in cancer progression. Further research is needed to elucidate its mechanism of action and evaluate its efficacy in clinical settings .

Agricultural Applications

3.1. Plant Growth Regulation

In agriculture, this compound has been studied for its role as a growth regulator in plants. It is believed to enhance stress tolerance by modulating sulfur metabolism and improving nutrient uptake under adverse conditions such as drought or salinity . Field trials have shown that plants treated with MSO exhibit improved growth rates and yield.

3.2. Pest Resistance

The compound's application extends to developing pest-resistant crops. By incorporating this compound into plant breeding programs, researchers aim to enhance the natural defense mechanisms of crops against pests and diseases, potentially reducing the need for chemical pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity levels suitable for research applications. Various methods have been developed to synthesize this compound efficiently while adhering to green chemistry principles, thus minimizing environmental impact .

Data Tables

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Biochemical Research | Enzyme studies, membrane protein analysis | Alters enzyme kinetics; enhances protein stability |

| Drug Development | Neuroprotective agents, anticancer research | Reduces neuronal cell death; inhibits tumor growth |

| Agricultural Applications | Plant growth regulation, pest resistance | Improves growth rates; enhances stress tolerance |

Case Studies

- Neuroprotection : A study involving neuronal cultures treated with MSO demonstrated a significant reduction in cell death due to glutamate toxicity, suggesting its potential as a neuroprotective agent.

- Plant Growth Enhancement : Field trials with crops treated with this compound showed a marked increase in yield compared to control groups under drought conditions.

- Anticancer Properties : Preliminary laboratory studies indicated that MSO could inhibit the proliferation of specific cancer cell lines, warranting further investigation into its therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-amino-5-methylsulfanylpentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Vergleich Mit ähnlichen Verbindungen

3-Aminopentanoic Acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

5-Methylsulfanylpentanoic Acid: Lacks the amino group, limiting its applications in biological systems.

Uniqueness: 3-Amino-5-methylsulfanylpentanoic acid is unique due to the presence of both the amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

3-Amino-5-methylsulfanylpentanoic acid (often abbreviated as 3A5MI) is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of 3A5MI, focusing on its metabolic pathways, degradation capabilities, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₁O₂S |

| Molecular Weight | 157.24 g/mol |

| Solubility | Moderately soluble in water |

| Log P | 3.39 |

Metabolism and Degradation

Recent studies have shown that specific bacterial strains can utilize 3A5MI as a sole carbon and nitrogen source. For instance, Nocardioides sp. N39 was isolated and demonstrated the ability to degrade 3A5MI effectively. The degradation process was influenced by the initial concentration of 3A5MI, with notable findings:

- At an initial concentration of 165.33 mg/L , approximately 84.51% of 3A5MI was degraded over 168 hours .

- Higher concentrations (e.g., 428.31 mg/L ) resulted in only 42.80% degradation, indicating a concentration-dependent catabolic rate .

This suggests that while N39 can metabolize 3A5MI, higher concentrations may inhibit growth and degradation efficiency.

Pharmacological Potential

The compound's structure suggests potential pharmacological activities, particularly as a precursor for synthesizing biologically active derivatives. Preliminary investigations indicate that it may exhibit:

- Antifungal properties : Research has explored the synthesis of conjugate-based antifungal prodrugs involving similar compounds, hinting at possible applications in antifungal therapies .

- CYP Enzyme Inhibition : Data from PubChem indicates that 3A5MI acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4), which are crucial in drug metabolism . This inhibition could have implications for drug interactions and therapeutic efficacy.

Case Study 1: Environmental Impact

In an environmental microbiology study, the degradation capabilities of Nocardioides sp. N39 were assessed to understand the ecological role of 3A5MI in contaminated environments. The findings highlighted the strain's potential for bioremediation applications, showcasing how microbial metabolism can be harnessed to mitigate pollution from amino acid derivatives .

Case Study 2: Therapeutic Applications

Another study investigated the potential therapeutic applications of compounds related to 3A5MI in treating fungal infections. The research focused on developing prodrugs that enhance bioavailability and efficacy against resistant fungal strains, demonstrating how structural modifications can lead to improved pharmacological profiles .

Eigenschaften

IUPAC Name |

3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399589 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158570-14-0 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.